N-Butyl-N-chloropent-4-enamide
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Overview
Description
N-Butyl-N-chloropent-4-enamide is a chemical compound with the molecular formula C9H16ClNO. It is an enamide, which is a type of amide where the nitrogen atom is bonded to an alkene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-chloropent-4-enamide can be achieved through the oxidative desaturation of amides. This process involves the selective removal of hydrogen atoms from the amide, resulting in the formation of the enamide. One efficient method for this transformation is the Fe-assisted regioselective oxidative desaturation of amides . This method provides a straightforward approach to synthesizing enamides and β-halogenated enamides.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-chloropent-4-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the enamide back to the corresponding amide.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces the corresponding amide.
Scientific Research Applications
N-Butyl-N-chloropent-4-enamide has several applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which N-Butyl-N-chloropent-4-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For example, its ability to undergo nucleophilic substitution makes it a useful tool for modifying biomolecules .
Comparison with Similar Compounds
Similar Compounds
N-Butyl-N-chloropent-4-enamide: Similar compounds include other enamides and halogenated amides, such as N-butyl-N-bromopent-4-enamide and N-butyl-N-iodopent-4-enamide.
Enamides: These compounds share the characteristic C=C-N structure, making them useful in similar applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chlorine atom allows for selective substitution reactions, while the enamide structure provides versatility in organic synthesis .
Properties
CAS No. |
647027-75-6 |
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Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
N-butyl-N-chloropent-4-enamide |
InChI |
InChI=1S/C9H16ClNO/c1-3-5-7-9(12)11(10)8-6-4-2/h3H,1,4-8H2,2H3 |
InChI Key |
HAUJAYONWUEYRH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C(=O)CCC=C)Cl |
Origin of Product |
United States |
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